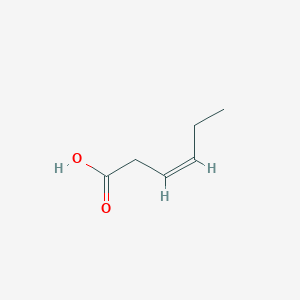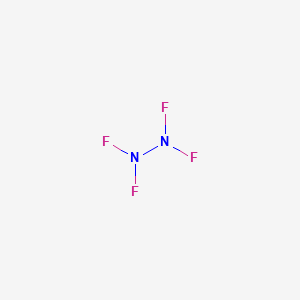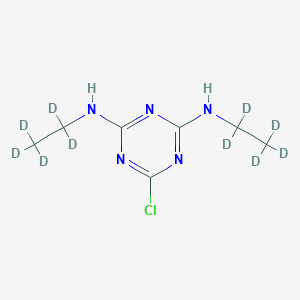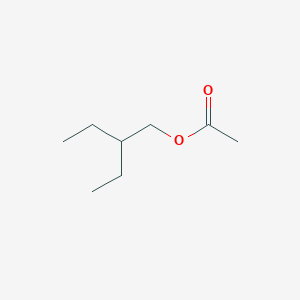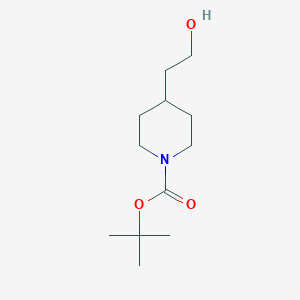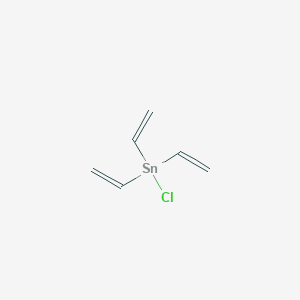
Stannane, chlorotriethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, chlorotriethenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as triethylstannyl chloride and is commonly used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Stannane, chlorotriethenyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of vinyl stannanes. These compounds can be used to generate a variety of functionalized organic molecules, which are useful in drug discovery and other fields.
Wirkmechanismus
The mechanism of action of stannane, chlorotriethenyl- is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic molecules to form covalent bonds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of stannane, chlorotriethenyl- are not well studied. However, it is known to be toxic to cells and can cause damage to DNA.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, chlorotriethenyl- has several advantages for use in lab experiments. It is a stable and easily handled compound that can be stored for long periods of time. It is also relatively inexpensive and readily available.
However, there are some limitations to using stannane, chlorotriethenyl- in lab experiments. It is a toxic compound that can be harmful to researchers if not handled properly. Additionally, it is not suitable for use in living systems due to its toxicity.
Zukünftige Richtungen
There are several future directions for research on stannane, chlorotriethenyl-. One area of interest is the development of new synthetic methods for producing vinyl stannanes. These compounds have a wide range of potential applications in drug discovery, materials science, and other fields.
Another area of interest is the study of the mechanism of action of stannane, chlorotriethenyl-. Understanding how this compound interacts with other molecules could lead to the development of new chemical reactions and synthetic methods.
Finally, there is potential for the development of new applications for stannane, chlorotriethenyl- in fields such as catalysis and materials science. By exploring the properties and reactivity of this compound, researchers may be able to discover new ways to utilize its unique properties.
Synthesemethoden
Stannane, chlorotriethenyl- can be synthesized through the reaction of triethyltin chloride with acetylene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The resulting product is a clear liquid that is soluble in organic solvents such as dichloromethane and chloroform.
Eigenschaften
| 10008-90-9 | |
Molekularformel |
C6H9ClSn |
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
chloro-tris(ethenyl)stannane |
InChI |
InChI=1S/3C2H3.ClH.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
OEEKDHUOTUHEEY-UHFFFAOYSA-M |
SMILES |
C=C[Sn](C=C)(C=C)Cl |
Kanonische SMILES |
C=C[Sn](C=C)(C=C)Cl |
| 10008-90-9 | |
Synonyme |
Chlorotrivinylstannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


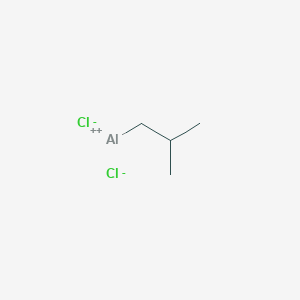
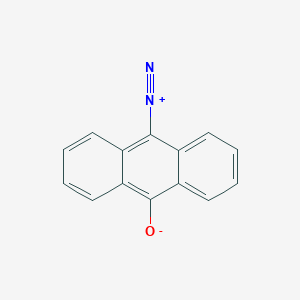
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
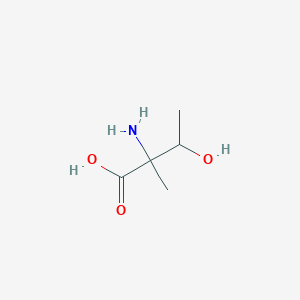
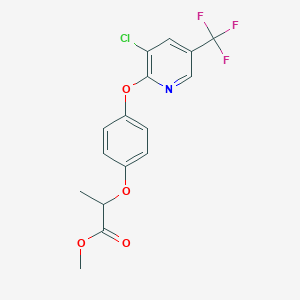
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
